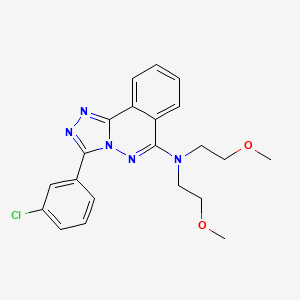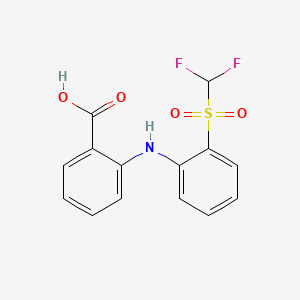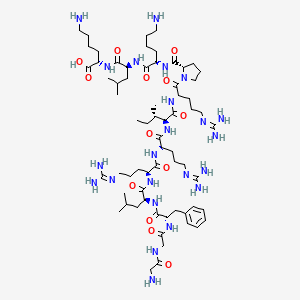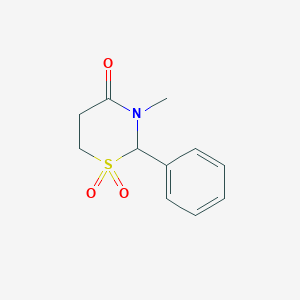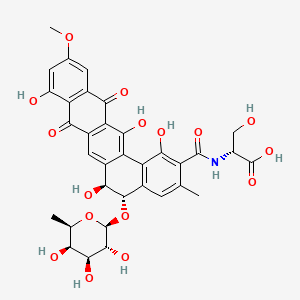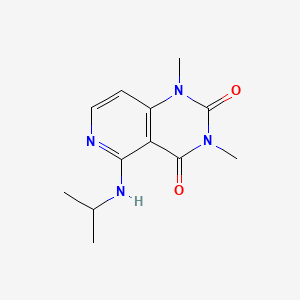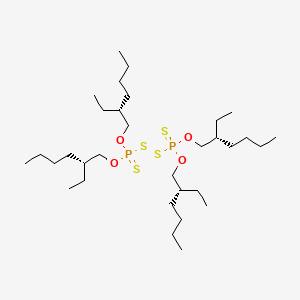![molecular formula C20H26ClNO B12761350 4-Dietilaminoetossi-difenil-etilene cloridrato [Italian] CAS No. 102433-96-5](/img/structure/B12761350.png)
4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dietilaminoetossi-difenil-etilene cloridrato is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group, an ethoxy group, and a diphenyl ethylene core. The presence of these functional groups contributes to its reactivity and versatility in different chemical reactions.
Métodos De Preparación
The synthesis of 4-Dietilaminoetossi-difenil-etilene cloridrato involves several steps, starting with the preparation of the diethylamino and ethoxy functional groups. One common method involves the reaction of diethylamine with an appropriate halogenated precursor to introduce the diethylamino group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The final step involves the coupling of these functional groups with a diphenyl ethylene core, typically through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst .
Análisis De Reacciones Químicas
4-Dietilaminoetossi-difenil-etilene cloridrato undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitutions, can occur at the ethoxy or diethylamino groups, leading to the formation of various derivatives .
Aplicaciones Científicas De Investigación
4-Dietilaminoetossi-difenil-etilene cloridrato has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathwaysIn industry, it is used in the production of specialty chemicals and as an additive in various formulations .
Mecanismo De Acción
The mechanism of action of 4-Dietilaminoetossi-difenil-etilene cloridrato involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The ethoxy group can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target. The diphenyl ethylene core provides a rigid framework that enhances the compound’s specificity and affinity for its target .
Comparación Con Compuestos Similares
4-Dietilaminoetossi-difenil-etilene cloridrato can be compared with similar compounds such as diphenyl ethylene derivatives and other diethylamino-substituted compounds. Compared to diphenyl ethylene derivatives, 4-Dietilaminoetossi-difenil-etilene cloridrato has enhanced reactivity due to the presence of the diethylamino and ethoxy groups. Compared to other diethylamino-substituted compounds, it has a unique combination of functional groups that confer distinct chemical and biological properties .
Propiedades
Número CAS |
102433-96-5 |
|---|---|
Fórmula molecular |
C20H26ClNO |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[(E)-2-phenylethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-21(4-2)16-17-22-20-14-12-19(13-15-20)11-10-18-8-6-5-7-9-18;/h5-15H,3-4,16-17H2,1-2H3;1H/b11-10+; |
Clave InChI |
VHLMRMZLAFGWJP-ASTDGNLGSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
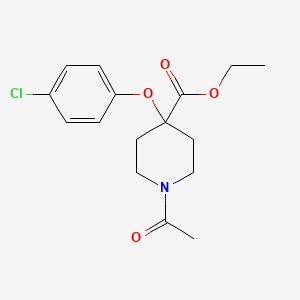
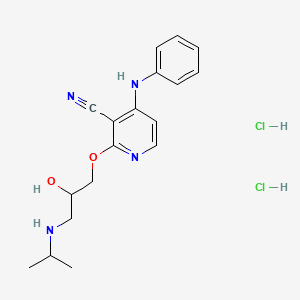


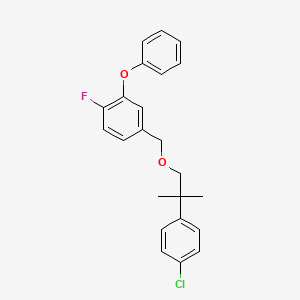
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)
